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  • Product: tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate
  • CAS: 1235715-30-6

Core Science & Biosynthesis

Foundational

The Strategic Application of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate in Modern Medicinal Chemistry: A Technical Guide

In the landscape of contemporary drug discovery and development, the rational design of molecular architecture is paramount to achieving desired therapeutic outcomes. The judicious selection of building blocks, linkers,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the rational design of molecular architecture is paramount to achieving desired therapeutic outcomes. The judicious selection of building blocks, linkers, and spacers can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profiles. Among the versatile yet specialized reagents available to the medicinal chemist, tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate emerges as a bifunctional linker of significant strategic value. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Bifunctional, Orthogonally Protected Linker

The core utility of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate lies in its unique structural arrangement: a short polyethylene glycol (PEG) chain flanked by two distinct and orthogonally protected functional groups. This design imparts several advantageous characteristics:

  • Hydrophilicity Modulation: The ethoxyethoxy motif introduces a degree of hydrophilicity, which can enhance the aqueous solubility of the parent molecule. This is a critical consideration in drug design, as poor solubility often plagues promising therapeutic agents, leading to challenges in formulation and bioavailability.

  • Spatial Optimization: The defined length of the linker provides precise control over the spatial relationship between two conjugated molecular entities. This is of particular importance in the design of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where optimal distancing is crucial for biological activity.

  • Orthogonal Protection Strategy: The molecule features a tert-butyl ester and a benzyl ether. These protecting groups are robust under a variety of reaction conditions yet can be cleaved selectively, allowing for a stepwise and controlled elaboration of a more complex molecule. The tert-butyl ester is labile under acidic conditions, while the benzyl ether is typically removed via catalytic hydrogenation. This orthogonality is the cornerstone of its synthetic utility.

Synthesis and Physicochemical Properties

The synthesis of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate can be approached through several reliable synthetic routes. A common and efficient method involves a two-step process commencing with the readily available 2-(2-hydroxyethoxy)ethanol.

Plausible Synthetic Protocol

A robust synthesis can be envisioned via the benzylation of tert-butyl 3-(2-hydroxyethoxy)propanoate.

Step 1: Synthesis of tert-Butyl 3-(2-hydroxyethoxy)propanoate

A likely precursor, tert-butyl 3-(2-hydroxyethoxy)propanoate, can be synthesized through the Michael addition of 2-hydroxyethanol to tert-butyl acrylate. This reaction is typically catalyzed by a base.

Step 2: Benzylation

The subsequent benzylation of the primary alcohol can be achieved under standard Williamson ether synthesis conditions.

Experimental Protocol: Synthesis of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate

Materials:

  • tert-Butyl 3-(2-hydroxyethoxy)propanoate

  • Benzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of tert-butyl 3-(2-hydroxyethoxy)propanoate (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (1.2 eq) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the corresponding alkoxide.

  • Benzyl bromide (1.1 eq) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is carefully quenched by the slow addition of water at 0 °C.

  • The mixture is diluted with ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate as a colorless oil.

Physicochemical Data
PropertyValue
Molecular Formula C₁₆H₂₄O₄
Molecular Weight 280.36 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in most organic solvents
Boiling Point Not readily available (high boiling)
CAS Number Not readily available

Applications in Medicinal Chemistry: A Gateway to Complex Therapeutics

The strategic incorporation of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate into a synthetic pathway allows for the construction of sophisticated molecular architectures with therapeutic potential. Its primary role is that of a versatile linker, particularly in the burgeoning fields of ADCs and PROTACs.

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule is composed of three key components: a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting the two.

The linker is not merely a passive spacer but plays a critical role in the efficacy of the PROTAC. Its length, rigidity, and composition influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.

The subject molecule, after sequential deprotection and coupling, can serve as a flexible and hydrophilic linker. The synthetic strategy would typically involve:

  • Deprotection of the tert-butyl ester: Treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane reveals the carboxylic acid.

  • Coupling: The newly formed carboxylic acid can then be coupled to an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide or VHL ligands) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

  • Deprotection of the benzyl ether: Catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) removes the benzyl protecting group to unveil the primary alcohol.

  • Final Coupling or Functionalization: The terminal alcohol can be further functionalized, for instance, by conversion to a leaving group (e.g., a tosylate or mesylate) for subsequent reaction with a nucleophilic handle on the target protein ligand, or directly coupled to a carboxylic acid on the target protein ligand via esterification.

Caption: Synthetic workflow for PROTAC synthesis.

Application in Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. They consist of a monoclonal antibody linked to a cytotoxic payload via a chemical linker. The linker's stability in circulation and its ability to release the payload upon internalization into the target cell are critical for the ADC's efficacy and safety.

While the specific use of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate in a clinically approved ADC is not prominently documented, its structural motifs are highly relevant to ADC linker technology. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the ADC, and the orthogonal protecting groups allow for the precise and sequential attachment of the payload and the antibody conjugation handle.

The synthetic utility in this context would involve a similar deprotection and coupling strategy as outlined for PROTACs, with one end of the linker being attached to the cytotoxic drug and the other end being functionalized with a reactive group (e.g., a maleimide or an activated ester) for conjugation to the antibody.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of protecting groups and reaction conditions in the synthesis and application of this linker is guided by principles of chemical compatibility and selectivity.

  • Choice of Benzyl Ether and tert-Butyl Ester: This pair is a classic example of orthogonal protecting groups. The tert-butyl ester is stable to the basic conditions often used for benzylation and is also stable to the nucleophilic and mildly basic conditions of many coupling reactions. Conversely, the benzyl ether is stable to the acidic conditions required for tert-butyl ester cleavage. This orthogonality ensures that one functional group can be manipulated without affecting the other, which is essential for a self-validating multi-step synthesis. Each deprotection step should yield a clean, predictable product, confirming the integrity of the synthetic route.

  • Reaction Conditions for Deprotection:

    • Acidic Cleavage of the tert-Butyl Ester: The use of TFA is standard due to its volatility, which simplifies workup. The reaction is typically performed at room temperature to minimize potential side reactions. A self-validating protocol would involve monitoring the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material and the appearance of the product with the expected mass change.

    • Hydrogenolysis of the Benzyl Ether: Catalytic hydrogenation is a mild and efficient method for benzyl ether cleavage. The choice of catalyst (e.g., palladium on carbon) and solvent is crucial. The reaction progress is monitored by the uptake of hydrogen or by analytical techniques. A key validation point is the absence of over-reduction of other functional groups.

Conclusion

tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate represents a strategically designed building block for the medicinal chemist's toolbox. Its bifunctional nature, coupled with an orthogonal protection strategy, provides a reliable and versatile platform for the synthesis of complex therapeutic agents. The embedded hydrophilic spacer further enhances its utility by offering a means to modulate the physicochemical properties of the final drug candidate. As the demand for sophisticated molecular architectures like PROTACs and ADCs continues to grow, the importance of well-characterized and strategically designed linkers such as this will undoubtedly increase, paving the way for the next generation of targeted therapies.

References

While a specific, dedicated publication for the synthesis and application of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate was not identified during the literature survey, the principles of its synthesis and application are well-established in the field of organic and medicinal chemistry. The following references provide authoritative information on the underlying chemical transformations and the application of similar linkers.

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. - This comprehensive resource details the chemistry of protecting groups, including benzyl ethers and tert-butyl esters, and provides conditions for their selective removal. (A general reference for the chemical principles).
  • A publication on the synthesis of sequence-defined peptoids. This document provides experimental details for the synthesis of a related compound, tert-butyl 3-(((benzyloxy)carbonyl)amino)propanoate, which demonstrates the use of both benzyl and tert-butyl protecting groups in a similar chemical environment. Available at: [Link]

  • A resource on the synthesis of 3-Benzyloxy-2-methyl Propanoate from Organic Syntheses. This provides a detailed, peer-reviewed procedure for a related benzylation reaction, illustrating the practical aspects of such transformations. Available at: [Link]

  • PubChem entry for tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate. This provides physicochemical data and references to patents and suppliers for the immediate precursor to the title compound. Available at: [Link]

  • A patent on the preparation of tert-butyl peroxybenzoate. This patent describes industrial-scale processes involving tert-butyl esters and provides context for their synthesis and handling.
Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate and Its Derivatives

Introduction The tert-butyl 3-[2-(benzyloxy)ethoxy]propanoate scaffold is a valuable building block in modern organic synthesis, particularly within the realms of drug discovery and materials science. Its structure incor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tert-butyl 3-[2-(benzyloxy)ethoxy]propanoate scaffold is a valuable building block in modern organic synthesis, particularly within the realms of drug discovery and materials science. Its structure incorporates several key features: a sterically hindered tert-butyl ester, which serves as a robust protecting group for the carboxylic acid, and a flexible benzyloxy-ethoxy chain, which can impart desirable solubility characteristics and act as a versatile linker. This guide provides an in-depth exploration of the primary synthetic pathways to this molecule and its derivatives, focusing on the underlying chemical principles, detailed experimental protocols, and the strategic rationale behind methodological choices.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of tert-butyl 3-[2-(benzyloxy)ethoxy]propanoate begins with a retrosynthetic analysis. This process identifies key bond disconnections that reveal plausible synthetic routes from simpler, commercially available starting materials.

G cluster_pathways Key Disconnections cluster_starting_materials Precursors Target tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate PathwayA Pathway A: Michael Addition Target->PathwayA C-C Bond (Propanoate) PathwayB Pathway B: Williamson Ether Synthesis Target->PathwayB C-O Bond (Ether) PathwayC Pathway C: Esterification Target->PathwayC C-O Bond (Ester) Acrylate tert-Butyl Acrylate PathwayA->Acrylate BzOEtOH 2-(Benzyloxy)ethanol PathwayA->BzOEtOH HydroxyEster tert-Butyl 3-(2-hydroxyethoxy)propanoate PathwayB->HydroxyEster BnBr Benzyl Bromide PathwayB->BnBr Acid 3-[2-(Benzyloxy)ethoxy]propanoic acid PathwayC->Acid tBuOH tert-Butanol / Isobutylene PathwayC->tBuOH

Caption: Workflow for the Michael Addition pathway.

Experimental Protocol: Michael Addition
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (tetrahydrofuran) and 2-(benzyloxy)ethanol (1.0 eq). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution.

    • Expert Insight: The portion-wise addition of NaH is crucial to control the evolution of hydrogen gas, which is flammable. The reaction is allowed to stir at 0 °C for 30 minutes to ensure complete formation of the sodium alkoxide.

  • Addition: Add tert-butyl acrylate (1.2 eq) dropwise to the reaction mixture using a syringe pump over 20-30 minutes, maintaining the temperature at 0 °C.

    • Trustworthiness: A slow, controlled addition of the acrylate minimizes potential polymerization side reactions, which can be initiated by anionic species. [1]4. Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl 3-[2-(benzyloxy)ethoxy]propanoate.

ParameterValue/ConditionRationale
Base Sodium Hydride (NaH)Irreversibly deprotonates the alcohol; byproduct (H₂) is a gas.
Solvent Anhydrous THFAprotic, dissolves reagents, stable to strong base.
Temperature 0 °C to Room Temp.Controls initial exotherm and minimizes side reactions.
Stoichiometry Acrylate in slight excessEnsures complete consumption of the more valuable alcohol.

Pathway B: The Williamson Ether Synthesis Approach

A classic and reliable method for forming ethers, the Williamson ether synthesis is an excellent alternative. [2][3]This pathway involves an Sₙ2 reaction between the alkoxide of a precursor alcohol, tert-butyl 3-(2-hydroxyethoxy)propanoate, and a benzyl halide.

Mechanistic Rationale:

The synthesis first requires the preparation of the hydroxy-ester precursor. This can be achieved via a Michael addition of excess ethylene glycol to tert-butyl acrylate. The subsequent etherification step follows the Sₙ2 mechanism, where a strong base (e.g., NaH) deprotonates the primary alcohol to form an alkoxide. This nucleophile then displaces a halide from a primary alkyl halide, such as benzyl bromide. The reaction's success hinges on using a primary halide to avoid elimination (E2) side reactions, which are prevalent with secondary and tertiary halides. [2][4]

Caption: Workflow for the Williamson Ether Synthesis pathway.

Experimental Protocol: Williamson Ether Synthesis
  • Preparation: To a solution of tert-butyl 3-(2-hydroxyethoxy)propanoate (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere. [5] * Expert Insight: DMF is often chosen as the solvent for this reaction as its high boiling point allows for heating, which can be necessary to drive the Sₙ2 reaction to completion.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes.

  • Addition of Electrophile: Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours. [6]5. Workup: Cool the mixture to room temperature and pour it into water. Extract the product with diethyl ether or ethyl acetate.

    • Trustworthiness: The aqueous workup is essential to remove the DMF solvent and inorganic salts. Multiple extractions ensure a high recovery of the product.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterValue/ConditionRationale
Base Sodium Hydride (NaH)Strong base ensures complete deprotonation of the alcohol.
Electrophile Benzyl BromidePrimary halide, excellent substrate for Sₙ2, minimizes elimination. [2][4]
Solvent Anhydrous DMFPolar aprotic solvent, facilitates Sₙ2 reactions.
Temperature 60-80 °CProvides activation energy for the Sₙ2 reaction.

Pathway C: The Esterification Approach

This route involves the formation of the tert-butyl ester as the final key step from the precursor acid, 3-[2-(benzyloxy)ethoxy]propanoic acid. This approach is less direct as it requires the prior synthesis and purification of the carboxylic acid.

Mechanistic Rationale:

The direct esterification of a carboxylic acid with tert-butanol is challenging due to the alcohol's steric hindrance and the harsh acidic conditions typically required, which could cleave the benzyl ether. A more reliable method involves activating the carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). [7]This forms a highly reactive O-acylisourea intermediate, which is then readily attacked by tert-butanol to form the desired ester.

Experimental Protocol: DCC/DMAP Esterification
  • Preparation: Dissolve 3-[2-(benzyloxy)ethoxy]propanoic acid (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at room temperature.

  • Activation: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter off the DCU precipitate and wash it with cold DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

ParameterValue/ConditionRationale
Coupling Agent DCCActivates the carboxylic acid for nucleophilic attack.
Catalyst DMAPActs as a nucleophilic catalyst, accelerating the reaction. [7]
Solvent Anhydrous DCMAprotic, dissolves reagents, low boiling point for easy removal.
Temperature 0 °C to Room Temp.Mild conditions preserve the benzyl ether protecting group.

Comparative Summary of Synthetic Pathways

PathwayKey ReactionStarting MaterialsAdvantagesDisadvantages
A: Michael Addition Conjugate Addition2-(Benzyloxy)ethanol, tert-Butyl AcrylateHigh atom economy, convergent, often one-pot.Potential for acrylate polymerization; requires strictly anhydrous conditions.
B: Williamson Ether Sₙ2 Nucleophilic Substitutiontert-Butyl 3-(2-hydroxyethoxy)propanoate, Benzyl BromideReliable and well-understood reaction; high yields.Two-step process (requires precursor synthesis); benzyl halides are lachrymators.
C: Esterification Carboxylic Acid Activation3-[2-(Benzyloxy)ethoxy]propanoic acid, tert-ButanolMild conditions protect sensitive functional groups.Multi-step synthesis of the acid precursor; DCC byproduct can be difficult to remove completely.

Conclusion

The synthesis of tert-butyl 3-[2-(benzyloxy)ethoxy]propanoate can be effectively achieved through several strategic pathways. For directness and efficiency, the Michael Addition (Pathway A) is often the most attractive route, provided that side reactions can be controlled. The Williamson Ether Synthesis (Pathway B) offers a robust and reliable alternative, leveraging one of the most fundamental reactions in organic chemistry. The Esterification (Pathway C) route is most suitable when the corresponding carboxylic acid is readily available or when extremely mild final-step conditions are paramount. The optimal choice will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and the desired level of purity for the final compound.

References

  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from en.wikipedia.org/wiki/Williamson_ether_synthesis
  • Knaus, G. N., et al. (2022). Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates. ChemRxiv. Retrieved from chemrxiv.org/engage/chemrxiv/article-details/6205315898388944a5370659
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from francis-press.com/index.php/chemistry/article/view/2157
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of tert-butyl propanoate. Retrieved from

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from

  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Retrieved from

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from

  • Reddit. (2025). Williamson Ether synthesis. Retrieved from

  • Pharmaffiliates. (n.d.). tert-butyl 3-(2-(prop-2-yn-1-yloxy)ethoxy)propanoate. Retrieved from

  • The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids.... Retrieved from

  • PubChem. (n.d.). Tert-butyl 3-(2-hydroxyethoxy)propanoate. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/11263965
  • PubChem. (n.d.). tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/14833137
  • Semantic Scholar. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from

  • ACS Publications. (n.d.). The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers....
  • Google Patents. (n.d.). US3869489A - Process of manufacturing tert.-butyl p-tert. butylperbenzoate. Retrieved from patents.google.
  • Google Patents. (n.d.). CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof. Retrieved from patents.google.
  • LSU Scholarly Repository. (2019). Fabrication and characterization of thiol-triacrylate polymer via Michael addition reaction for biomedical applications. Retrieved from repository.lsu.edu/gradschool_theses/4879/
  • Research Trend. (2023). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Retrieved from

  • MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Retrieved from

  • PMC. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from

  • ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Retrieved from

Sources

Foundational

Thermodynamic properties of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate

An In-depth Technical Guide to the Thermodynamic Properties of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate Foreword: A Roadmap for Thermodynamic Characterization To the researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate

Foreword: A Roadmap for Thermodynamic Characterization

To the researchers, scientists, and drug development professionals who handle novel chemical entities, understanding a molecule's thermodynamic properties is not merely an academic exercise; it is fundamental to predicting its behavior, ensuring its stability, and designing safe, efficient processes. The compound at the heart of this guide, tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate , serves as a pertinent case study. As a molecule featuring a bulky tert-butyl ester, a flexible diether backbone, and a benzyl ether moiety, its potential applications in areas like polymer chemistry or as a protected intermediate in pharmaceutical synthesis are significant.

However, a thorough review of the scientific literature reveals a conspicuous absence of experimentally determined thermodynamic data for this specific compound. This guide, therefore, is structured not as a simple repository of known values, but as a comprehensive methodological roadmap. It provides the strategic framework and detailed protocols necessary for any research team to fully characterize the thermodynamic landscape of this molecule, or any similar novel compound, from first principles. We will proceed by integrating predictive computational methods with gold-standard experimental validation, ensuring a self-validating and robust dataset.

Part 1: Foundational Physicochemical & Structural Profile

Before delving into thermodynamic assessment, a clear understanding of the molecule's basic characteristics is essential. These structural attributes are the primary determinants of the thermodynamic properties we aim to measure.

The structure combines three key functional groups:

  • tert-Butyl Ester: This sterically hindered group influences kinetic stability and solubility in nonpolar solvents.

  • Ethoxy Propanoate Chain: The flexible ether linkages contribute to a lower melting point and potential glass-forming behavior.

  • Benzyl Ether: The aromatic ring introduces potential for π-stacking interactions and influences thermal stability.

PropertyValueSource
IUPAC Name tert-butyl 3-[2-(benzyloxy)ethoxy]propanoateN/A
Molecular Formula C₁₇H₂₆O₄N/A
Molecular Weight 294.39 g/mol N/A
CAS Number 1260092-45-2
Canonical SMILES CC(C)(C)OC(=O)CCOCCOCC1=CC=CC=C1N/A
Physical Form Expected to be a liquid at room temperatureSupplier Data

Part 2: The Predictive Power of Computational Chemistry

In the absence of experimental data, in silico methods provide an invaluable starting point for estimating thermodynamic properties. Computational chemistry allows us to build a foundational understanding before committing to resource-intensive lab work.[1] By solving quantum chemical equations, we can predict properties like the enthalpy of formation, heat capacity, and entropy.[1][2]

The primary advantage of this approach is its ability to generate data for molecules that have not yet been synthesized or are available in limited quantities. Methods such as Density Functional Theory (DFT) are particularly effective for calculating the total energies of molecules, which are crucial for determining their stability.[3]

Workflow for Computational Property Prediction

The following workflow outlines the logical steps for a computational investigation.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Output & Analysis mol_structure 1. Define 3D Molecular Structure (tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate) geom_opt 2. Geometry Optimization (e.g., DFT B3LYP/6-31G*) mol_structure->geom_opt Initial coordinates freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc Optimized geometry total_energy 4. Ground State Energy (E₀) freq_calc->total_energy Zero-point energy thermo_data 5. Statistical Thermodynamics Analysis freq_calc->thermo_data Vibrational modes total_energy->thermo_data final_props Predicted Properties: - ΔfH° (gas) - Cp° (gas) - S° (gas) thermo_data->final_props

Caption: Computational workflow for predicting thermodynamic properties.

Part 3: Experimental Validation and Characterization

While computational methods provide excellent estimates, experimental determination remains the benchmark for accuracy and is essential for regulatory and process safety purposes. The following sections detail the core experimental protocols required for a comprehensive thermodynamic workup.

Enthalpy of Formation via Oxygen Bomb Calorimetry

Expert Rationale: To determine the standard enthalpy of formation (ΔfH°), we must first measure the enthalpy of combustion (ΔcH°). Oxygen bomb calorimetry is the definitive technique for this measurement, providing highly precise data on the energy released during the complete oxidation of an organic compound.[4][5][6] The measured energy, when corrected, allows for the calculation of ΔfH° through Hess's Law.

Self-Validating Protocol: The integrity of this protocol is maintained through mandatory calibration with a certified standard, benzoic acid, before and after sample runs.[7][8] Consistency in the determined calorimeter constant (within 1%) validates the instrument's performance and the operator's technique.[7]

Step-by-Step Methodology:

  • Calorimeter Calibration:

    • Accurately weigh (to ±0.1 mg) a pellet of certified benzoic acid (approx. 0.8–1.0 g).[7]

    • Place the pellet in the combustion crucible. Attach a 10 cm length of nickel-chromium fuse wire, ensuring it is in contact with the pellet.

    • Assemble the bomb, seal it, and pressurize with high-purity oxygen to 30 atm.

    • Submerge the bomb in the calorimeter bucket containing a known mass of purified water.

    • Allow the system to reach thermal equilibrium (approx. 5 minutes), then initiate combustion by firing the fuse wire.

    • Record the temperature every 30 seconds until a peak is reached and the post-period cooling rate is established.

    • Calculate the energy equivalent (calorimeter constant) of the calorimeter using the known heat of combustion of benzoic acid (+26.434 kJ/g).[7]

    • Repeat to ensure reproducibility.

  • Sample Combustion (Liquid Sample):

    • As the target compound is a liquid, it cannot be pelletized. Pipette a known mass (approx. 0.7–0.9 g) into a tared gelatin capsule or onto a pellet of benzoic acid of known mass.[6]

    • Follow the exact same procedure as for calibration (Steps 1.2 - 1.6).

  • Data Correction and Calculation:

    • Correct the observed temperature rise for heat exchange with the surroundings.

    • Subtract the heat contributions from the combustion of the fuse wire and, if used, the gelatin capsule or benzoic acid pellet.[7]

    • Calculate the total heat released by the sample (q_sample).

    • Determine the constant volume heat of combustion (ΔcU) and convert it to the standard enthalpy of combustion (ΔcH°).

    • Finally, calculate the standard enthalpy of formation (ΔfH°) using the known enthalpies of formation for CO₂(g) and H₂O(l).

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis weigh 1. Weigh Sample (Liquid in capsule) assemble 2. Assemble Bomb (add fuse wire) weigh->assemble pressurize 3. Pressurize with O₂ (30 atm) assemble->pressurize equilibrate 4. Equilibrate in Water Jacket pressurize->equilibrate ignite 5. Ignite & Record Temp equilibrate->ignite correct 6. Apply Corrections (fuse, etc.) ignite->correct calc_dchu 7. Calculate ΔcU & ΔcH° correct->calc_dchu calc_dfh 8. Calculate ΔfH° (Hess's Law) calc_dchu->calc_dfh

Caption: Workflow for Bomb Calorimetry.

Heat Capacity and Phase Behavior via Differential Scanning Calorimetry (DSC)

Expert Rationale: Differential Scanning Calorimetry (DSC) is an indispensable tool for characterizing the thermal behavior of materials.[9] It measures the difference in heat flow required to raise the temperature of a sample and a reference as a function of temperature.[10] This allows for precise determination of heat capacity (Cp), glass transition temperatures (Tg), melting points (Tm), and enthalpies of phase transitions (ΔHfusion).[11] For a molecule like ours, which may not crystallize easily, identifying the glass transition is particularly critical for understanding its stability in an amorphous state.

Self-Validating Protocol: The protocol's integrity is ensured by a multi-step temperature program that includes heating and cooling cycles. The first heating cycle is used to erase the sample's prior thermal history, ensuring that the data collected on the second heating ramp is intrinsic to the material itself.[11] The analysis is performed under a continuous flow of inert gas to prevent any oxidative degradation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Using an analytical balance, weigh 5–15 mg of the liquid sample into a hermetic aluminum DSC pan.[11]

    • Hermetically seal the pan using a sample crimper to prevent any loss of volatile components during heating.

    • Prepare an identical empty, sealed pan to serve as the reference.

  • Instrument Setup and Temperature Program:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.[11]

    • Program the following thermal cycle:

      • Cycle 1 (Erase Thermal History): Heat from ambient temperature (e.g., 25°C) to an upper limit (e.g., 100°C) at 20°C/min. Cool rapidly back to a sub-ambient temperature (e.g., -80°C).

      • Cycle 2 (Data Collection): Heat from -80°C to 100°C at a controlled rate (e.g., 10°C/min). This is the primary data acquisition ramp.

  • Data Analysis:

    • Glass Transition (Tg): Identify the Tg as the midpoint of the step-change in the heat flow curve on the second heating ramp.

    • Heat Capacity (Cp): Determine the specific heat capacity as a function of temperature from the heat flow signal.

    • Melting/Crystallization: If the sample crystallizes and melts, identify the melting point (Tm) from the onset of the endothermic melting peak and the enthalpy of fusion (ΔHfusion) by integrating the area of the peak.[11]

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Deprotection Protocols for tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate

[1] Introduction & Strategic Overview In the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and bioconjugate linkers, the molecule tert-butyl 3-[2-(benzyloxy)ethoxy]propanoate ser...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Strategic Overview

In the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and bioconjugate linkers, the molecule tert-butyl 3-[2-(benzyloxy)ethoxy]propanoate serves as a critical bifunctional ether-ester scaffold.[1] Its value lies in its orthogonality : it possesses two distinct protecting groups—a benzyl ether (Bn) protecting a primary alcohol and a tert-butyl ester (t-Bu) protecting a carboxylic acid.[1]

This Application Note provides validated protocols for the selective deprotection of either terminus, enabling the researcher to direct the synthetic pathway toward either an alcohol-functionalized ester (Pathway A) or a carboxylic acid-functionalized ether (Pathway B).[1]

The Chemical Logic of Selectivity
  • Pathway A (Hydrogenolysis): The benzyl ether is cleaved via catalytic hydrogenolysis (

    
    , Pd/C). The tert-butyl ester is sterically bulky and electronically stable to neutral reduction, remaining intact.[1]
    
  • Pathway B (Acidolysis): The tert-butyl ester is cleaved via acid-mediated hydrolysis (TFA).[1] The benzyl ether is stable to trifluoroacetic acid at room temperature, provided no strong Lewis acids or elevated temperatures are employed.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic workflows available from the parent scaffold.

DeprotectionPathways SM Starting Material tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate (Bn-PEG2-COOtBu) ProdA Product A (Alcohol) tert-Butyl 3-[2-(hydroxy)ethoxy]propanoate (HO-PEG2-COOtBu) SM->ProdA Pathway A: Hydrogenolysis H2 (1 atm), 10% Pd/C MeOH, RT, 4-12 h ProdB Product B (Acid) 3-[2-(benzyloxy)ethoxy]propanoic acid (Bn-PEG2-COOH) SM->ProdB Pathway B: Acidolysis TFA / DCM (1:1) RT, 1-3 h

Figure 1: Orthogonal deprotection pathways for tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate.

Pathway A: Selective Removal of Benzyl Group (Hydrogenolysis)

This protocol yields tert-butyl 3-[2-(hydroxy)ethoxy]propanoate (CAS: 133803-81-3).[1][2][3] This intermediate is essential when chain extension via the alcohol is required (e.g., tosylation, Mitsunobu reaction) while preserving the masked acid.

Mechanistic Insight

Benzyl ethers are cleaved by palladium-catalyzed hydrogenolysis via oxidative addition of hydrogen to the metal surface, followed by coordination of the aromatic ring and C-O bond cleavage. The tert-butyl ester, lacking the


-system required for surface coordination and being sterically hindered, is inert under these neutral conditions.
Experimental Protocol
ParameterSpecification
Reagents 10% Palladium on Carbon (Pd/C), Hydrogen gas (

)
Solvent Methanol (MeOH) or Ethanol (EtOH)
Concentration 0.1 M – 0.2 M
Temperature Room Temperature (20–25 °C)
Pressure 1 atm (Balloon)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve tert-butyl 3-[2-(benzyloxy)ethoxy]propanoate (1.0 equiv) in anhydrous MeOH (10 mL per mmol substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate mass) under an inert atmosphere (Nitrogen or Argon).[1] Caution: Dry Pd/C is pyrophoric.[1]

  • Hydrogenation: Purge the flask with

    
     gas (balloon) three times. Stir the suspension vigorously under 1 atm of 
    
    
    
    at room temperature.
  • Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (

    
    ) will disappear, and a more polar spot (Product A, 
    
    
    
    ) will appear. Staining with KMnO4 or CAM is recommended as the product lacks a strong UV chromophore after benzyl removal.
  • Workup: Once complete (typically 4–12 hours), purge with Nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting oil is typically pure enough for subsequent steps.

Critical Control Point: Avoid using acidic solvents (e.g., AcOH) or elevated temperatures, as these could compromise the tert-butyl ester.

Pathway B: Selective Removal of tert-Butyl Group (Acidolysis)[1]

This protocol yields 3-[2-(benzyloxy)ethoxy]propanoic acid .[1] This intermediate is used when the carboxylic acid is needed for amide coupling (e.g., to an amine-bearing payload) while keeping the alcohol protected.

Mechanistic Insight

Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the ester, facilitating the elimination of the tert-butyl cation (isobutylene). Benzyl ethers are generally stable to TFA at room temperature because the formation of a benzyl cation requires stronger acidity or higher temperatures to overcome the activation energy of C-O cleavage in the absence of a reducing agent.

Experimental Protocol
ParameterSpecification
Reagents Trifluoroacetic Acid (TFA), Dichloromethane (DCM)
Solvent System TFA:DCM (1:1 v/v)
Concentration 0.1 M – 0.2 M
Temperature 0 °C to Room Temperature
Time 1 – 3 hours

Step-by-Step Procedure:

  • Preparation: Dissolve tert-butyl 3-[2-(benzyloxy)ethoxy]propanoate (1.0 equiv) in DCM (5 mL per mmol).

  • Acidification: Cool the solution to 0 °C (ice bath). Dropwise add an equal volume of TFA.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–3 hours.

  • Monitoring: Monitor via TLC (DCM/MeOH 95:5). The disappearance of the non-polar ester and the appearance of a baseline spot (free acid) indicates conversion.

  • Workup: Concentrate the reaction mixture under reduced pressure.

    • Note: To remove residual TFA, perform azeotropic distillation by adding Toluene (3x) and evaporating.

  • Purification: The residue is often a viscous oil.[1] If necessary, purify via silica gel chromatography (DCM/MeOH gradient) or use directly in coupling reactions.

Troubleshooting & Scavengers: While usually unnecessary for this simple linker, if the benzyl ether shows signs of cleavage (formation of debenzylated byproducts), add Triethylsilane (TES) (2.0 equiv) as a cation scavenger. However, standard TFA/DCM conditions are typically orthogonal.

Summary of Selectivity & Compatibility

The following table summarizes the stability of the functional groups under the prescribed conditions.

ConditionBenzyl Ether (Bn-OR)tert-Butyl Ester (COOtBu)Resulting Product

/ Pd/C
Cleaved StableAlcohol (HO-PEG-COOtBu)
TFA / DCM StableCleaved Acid (Bn-PEG-COOH)
NaOH /

StableStable (Slow Hydrolysis)Not Recommended
BBr3 / -78°C Cleaved Cleaved (Risk)Di-deprotected (HO-PEG-COOH)

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General principles of orthogonal deprotection).
  • PubChem Compound Summary: tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate (Product A).[1][4] [1]

  • Sigma-Aldrich Product Sheet: tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate.[1][3][4] [1]

  • Trzeciak, A.; Bannwarth, W. "Selective Cleavage of tert-Butyl Esters in the Presence of tert-Butyl Ethers."[1][5] Synthesis1996 , 1996, 1433–1434.[5] (Demonstrates acidolysis selectivity). [1]

  • Congreve, M. S. et al. "Selective Cleavage of Benzyl Ethers."[6] Synlett1993 , 663–664.[6] (Context on benzyl stability).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate

Welcome to the technical support center for tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experim...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges with this versatile molecule. My aim is to provide not just solutions, but also the underlying scientific reasoning to empower you to adapt and succeed in your work.

Frequently Asked Questions (FAQs)

Q1: My tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate won't fully dissolve in my chosen solvent. What should I do?

This is a common issue stemming from the compound's unique structure, which features both polar (ether and ester groups) and nonpolar (tert-butyl and benzyl groups) regions. This amphiphilic nature means that its solubility can be highly dependent on the solvent system.

Initial Troubleshooting Steps:

  • Re-evaluate Solvent Choice: The principle of "like dissolves like" is your primary guide. Given the molecule's characteristics, solvents of intermediate polarity are often a good starting point.

  • Gentle Heating: Increasing the temperature can enhance solubility. Use a water bath or oil bath with gentle warming and stirring. However, be cautious of potential degradation with excessive heat, especially in the presence of any acidic or basic impurities.

  • Sonication: Ultrasonic baths can be effective in breaking down solid aggregates and promoting dissolution without significant heating.

If these initial steps fail, a more systematic approach is warranted.

Troubleshooting Guide: Systematic Solvent Screening

When facing persistent solubility issues, a systematic solvent screening is the most logical next step. This process will help you identify an optimal solvent or co-solvent system for your specific concentration needs.

Predicted Solubility Profile

Based on its structure, we can predict the solubility of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate in a range of common laboratory solvents.

Solvent Class Predicted Solubility Rationale
Polar Aprotic HighThe ether and ester functionalities should interact well with solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.
Polar Protic Moderate to LowSolvents like Methanol and Ethanol may have some success, but the nonpolar bulk of the tert-butyl and benzyl groups can limit high solubility. Solubility in water is expected to be very low.
Nonpolar Moderate to LowSolvents such as Toluene and Hexane may dissolve the nonpolar parts of the molecule, but the polar ether and ester groups will likely hinder full dissolution, especially at higher concentrations.
Experimental Protocol: Solvent Screening

This protocol will guide you through a small-scale test to determine the best solvent for your application.

Materials:

  • tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate

  • A selection of solvents from the table above (e.g., DCM, THF, Ethyl Acetate, Methanol, Toluene, Hexane)

  • Small vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation: Weigh out a small, consistent amount of your compound into each vial (e.g., 5 mg).

  • Solvent Addition: Add a measured volume of a single solvent to each vial (e.g., 0.5 mL).

  • Dissolution Attempt:

    • Vortex each vial for 30 seconds.

    • Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

    • For any that do not fully dissolve, gently warm the vial (to approx. 40°C) and vortex again. Record your observations.

  • Co-solvent System (if needed): If a single solvent is not effective, try co-solvent systems. For example, to a vial with your compound in a nonpolar solvent where it is partially soluble (like Toluene), add a more polar solvent (like DCM or Ethyl Acetate) dropwise until dissolution is achieved.

Diagram: Troubleshooting Workflow for Solubility Issues

start Start: Solubility Issue solvent_choice Re-evaluate Solvent Choice (Intermediate Polarity) start->solvent_choice gentle_heat Apply Gentle Heat (e.g., 40°C) solvent_choice->gentle_heat sonication Use Sonication gentle_heat->sonication systematic_screen Perform Systematic Solvent Screening sonication->systematic_screen If still insoluble co_solvent Test Co-solvent Systems systematic_screen->co_solvent success Success: Compound Dissolved systematic_screen->success If soluble in single solvent co_solvent->success If soluble fail Consult Further co_solvent->fail If still insoluble reactant tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate product1 3-[2-(benzyloxy)ethoxy]propanoic acid reactant->product1 Hydrolysis product2 tert-Butanol reactant->product2 Hydrolysis acid H+ acid->reactant

Caption: The hydrolysis of the tert-butyl ester to its carboxylic acid and tert-butanol.

Preventative Measures and Solutions:

  • Aqueous Workup: During your reaction workup, ensure you thoroughly wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid before concentrating your product.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and in a cool, dark place.

  • Purification: If hydrolysis has occurred, the resulting carboxylic acid can be removed by flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes is a good starting point for elution. [1]

Q3: My purification by column chromatography is proving difficult. Are there any tips?

Purification of this compound can sometimes be challenging due to its intermediate polarity.

Troubleshooting Purification:

  • Choice of Stationary Phase: Standard silica gel is generally effective.

  • Solvent System Optimization: A gradient elution of ethyl acetate in hexanes is recommended. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The product should elute at a moderate polarity.

  • Visualization: The benzyl group allows for easy visualization on a TLC plate under a UV lamp (254 nm).

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or the initial elution solvent). Add a small amount of silica gel to this solution and concentrate it to a dry powder. This dry-loading method often results in better separation.

  • Column Packing: Pack a glass column with silica gel using your initial, low-polarity eluent.

  • Loading: Carefully add the dried slurry of your compound onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the percentage of the more polar solvent (ethyl acetate) to elute your compound.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability and Storage of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate

Welcome to the technical support guide for tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate . This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate . This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Proper storage and handling are critical to prevent degradation, which can compromise experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on fundamental chemical principles.

Understanding the Stability of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate

The stability of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate is governed by its three primary functional groups: a tert-butyl ester , an aliphatic ether , and a benzyl ether . Each group is susceptible to specific degradation pathways. Understanding these vulnerabilities is key to optimizing storage conditions.

  • tert-Butyl Ester: This group is notably stable under neutral and basic conditions but is prone to rapid hydrolysis in the presence of acid.[1][2][3] The bulky tert-butyl group provides steric hindrance against nucleophilic attack, but acid catalysis facilitates its cleavage to form tert-butanol and the corresponding carboxylic acid.[1][2]

  • Ether Linkages (-O-): The aliphatic ethoxy chain is susceptible to autoxidation in the presence of atmospheric oxygen, a reaction often accelerated by light and heat.[4][5][6] This process forms hydroperoxides, which are unstable and can be hazardous, especially upon concentration.[5][7][8]

  • Benzyl Ether (BnO-): The benzylic C-H bond is a point of weakness. Benzyl ethers are known to undergo autoxidation when exposed to air over long periods, leading to the formation of hydroperoxides which can decompose into esters, aldehydes, or carboxylic acids.[9] They are also sensitive to reductive cleavage (hydrogenolysis).[10][11][12]

The primary degradation pathways are therefore identified as acid-catalyzed hydrolysis and oxidation (peroxide formation) .

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific issues you might encounter, providing a logical workflow for diagnosis and resolution.

Issue 1: My reaction yield is significantly lower than expected when using an older batch of the compound.

Possible Cause: Degradation of the starting material due to improper storage. The observed loss of purity could stem from hydrolysis of the tert-butyl ester or oxidation of the ether linkages.

Diagnostic Workflow:

  • Assess Purity: The first step is to quantify the purity of the suspect batch. High-Performance Liquid Chromatography (HPLC) is the recommended method for its precision in separating the parent compound from potential degradants.[13][14]

    • Action: Prepare a standard solution of a known fresh, high-purity sample and compare its chromatogram to the older batch. Look for new peaks that indicate the presence of impurities.

  • Identify Degradants: Use analytical techniques to identify the structure of the impurities.

    • Action: Couple the HPLC to a Mass Spectrometer (LC-MS).[13][14][15] This will provide the molecular weights of the impurity peaks.

      • An impurity with a mass corresponding to the loss of the tert-butyl group (56 Da) suggests hydrolysis.

      • An increase in mass by 16 Da or 32 Da could indicate the formation of hydroperoxides or other oxidation products.

    • Action: For a more detailed structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify the exact chemical structure of the degradation products.[13][16]

  • Test for Peroxides: Since ether oxidation is a primary concern, a specific test for peroxides is crucial.

    • Action: Use commercially available peroxide test strips for a rapid qualitative assessment.[17] For a quantitative analysis, a potassium iodide/acetic acid test can be performed.

Corrective Actions:

  • If hydrolysis is confirmed, ensure all future storage is free from acidic contaminants. Use high-purity, neutral solvents for all manipulations.

  • If peroxide formation is detected, the material should be treated with caution. Do not concentrate the material (e.g., on a rotary evaporator), as this can concentrate explosive peroxides.[5][8] The material may need to be purified or safely discarded.

  • Recommendation: Always use the oldest stock first ("first-in, first-out") and re-analyze the purity of any batch that has been stored for an extended period before use.[18]

Issue 2: I observe crystalline precipitates or a viscous liquid in my stored sample.

Possible Cause: This is a serious warning sign and could indicate the formation of dangerous levels of peroxides, which can crystallize out of solution.[7][17] It could also be a result of product polymerization initiated by radical species.

Diagnostic Workflow & Immediate Actions:

G A Visual Observation: Crystals, discoloration, or viscous liquid detected in container. B CRITICAL SAFETY ALERT: Potential for shock-sensitive peroxides. A->B High Risk F Review storage history of the container. A->F C DO NOT MOVE OR OPEN THE CONTAINER. B->C D Isolate the area and restrict access. C->D E Contact Environmental Health & Safety (EHS) immediately for assessment and disposal. D->E G Was the container opened previously? F->G H Was the container stored past its expiration date? F->H I Implement stricter inventory and storage protocols for all peroxide-forming chemicals. G->I H->I

Explanation:

  • DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. Older containers, especially those with visible crystals, discoloration, or rust on metal caps, should be considered potentially explosive.[7][17]

  • Immediate Action: Secure the area and contact your institution's Environmental Health & Safety (EHS) or equivalent safety office for emergency disposal.

  • Future Prevention: This event necessitates a full review of your lab's chemical storage protocols. Ensure all peroxide-forming chemicals are dated upon receipt and upon opening.[4][8] Implement a strict policy for testing and disposal before the expiration date.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate?

A1: Based on its chemical structure, the optimal storage conditions are designed to mitigate both hydrolysis and oxidation.

ParameterRecommendationRationale
Temperature 2-8°CCool temperatures slow the rate of autoxidation.[5] Avoid freezing, as this can cause peroxides to crystallize out of solution.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Displacing oxygen from the headspace prevents peroxide formation.[17][19] This is especially critical after the container has been opened.
Light Amber, light-resistant containerLight can initiate and accelerate the free-radical process of peroxide formation.[4][5][7]
Container Original, tightly sealed containerPrevents exposure to air and moisture.[8] Avoid glass stoppers or loose caps which allow air ingress.[17][18]
Additives Purchase with inhibitor (e.g., BHT)If available, purchase the compound with an inhibitor like butylated hydroxytoluene (BHT), which scavenges free radicals to slow peroxide formation.[6][18][19]

Q2: How often should I test my sample for purity and peroxides?

A2: The testing frequency depends on whether the container has been opened.

  • Unopened Container: If stored under ideal conditions, the manufacturer's expiration date is a reliable guide. A purity re-check after 12-18 months is a good practice.[17]

  • Opened Container: Once opened, the risk of degradation increases significantly.

    • Peroxide Testing: Test for peroxides every 3-6 months.[4][19]

    • Purity Analysis (HPLC): Recommended before use in a critical experiment if the container has been open for more than 6 months.

Q3: Can I purify the compound if I detect minor degradation?

A3: Yes, if degradation is minor and peroxide levels are low (<100 ppm).

  • Hydrolysis Products: If only the hydrolyzed carboxylic acid is present, it can typically be removed by a standard aqueous workup (e.g., washing with a mild bicarbonate solution) followed by column chromatography.

  • Peroxides: Peroxides can be removed by passing the material through a column of activated alumina or by washing with a freshly prepared solution of iron(II) sulfate.[4][20] Important: After removing peroxides, also be aware that any stabilizing inhibitor will have been removed, making the purified material more susceptible to future peroxide formation.[4][19] Use the purified material immediately.

Q4: What analytical methods are best for routine quality control?

A4: For routine checks, a combination of techniques is most effective.

  • HPLC with UV detection: Excellent for quantifying purity and detecting non-volatile impurities.[13]

  • GC-MS: Useful for detecting volatile impurities and confirming the molecular weight of degradants.[14][15]

  • Peroxide Test Strips: A quick, easy, and essential method for routine safety checks of all ether-containing compounds.[17]

G cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_oxidation Oxidation / Peroxide Formation A tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate B 3-[2-(benzyloxy)ethoxy]propanoic Acid A->B + H₃O⁺ C tert-Butanol A->C + H₃O⁺ D tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate E Hydroperoxide Intermediates (at α-carbon to ether oxygen) D->E + O₂, light, heat F Downstream Oxidation Products (e.g., Aldehydes, Esters) E->F Decomposition

References

  • Peroxide Forming Chemicals: Management, Retention and Storage. Office of Clinical and Research Safety. [Link]

  • Section 7C: Peroxide Forming Compounds and Reactives. Princeton EHS. [Link]

  • Ethers - storage and the detection and removal of peroxides. The University of Edinburgh. [Link]

  • Peroxide forming chemicals. Department of Biology, University of York. [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. [Link]

  • Management and Safety of Peroxide Forming Chemicals. Boston University. [Link]

  • Safe Handling of Peroxide-Formers (PFs). Environment, Health & Safety, University of California, Berkeley. [Link]

  • Suggested Storage for Peroxides. Chemical Safety Job Aid. [Link]

  • Preventing build-up of Diethyl Ether Peroxides. Chemistry Stack Exchange. [Link]

  • Tert-butyl esters Definition. Fiveable. [Link]

  • Methyl tert-butyl ether Degradation Pathway. Eawag-BBD. [Link]

  • Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry. [Link]

  • What Testing Methods Are Used to Ensure Chemical Purity?. Diplomata Comercial. [Link]

  • Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Alcohol Protecting Groups. University of Calgary. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Selective Debenzylation in Propanoates Bearing Tert-butyl Esters

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuanced challenge of selectively remov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuanced challenge of selectively removing benzyl (Bn) protecting groups from propanoate structures while preserving the integrity of acid-sensitive tert-butyl (t-Bu) esters. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is catalytic hydrogenation the most common method for benzyl group removal?

Catalytic hydrogenation is widely employed due to its efficiency and generally clean reaction profile. The process, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bond of the benzyl ether by hydrogen gas, typically in the presence of a palladium catalyst.[1] This method is effective for removing various benzyl-type protecting groups, including benzyl ethers and benzyl esters.[2][3]

Q2: Can standard catalytic hydrogenation with H₂ gas affect my tert-butyl ester?

Under standard, neutral conditions, catalytic hydrogenation is orthogonal to the tert-butyl ester protecting group.[4] Tert-butyl esters are stable to the neutral or slightly basic conditions often employed for hydrogenation. However, prolonged reaction times or the presence of acidic impurities could potentially lead to the cleavage of the t-butyl group.

Q3: What is catalytic transfer hydrogenation, and why is it a good alternative?

Catalytic transfer hydrogenation is a milder alternative to using pressurized hydrogen gas.[5] It utilizes a hydrogen donor molecule in solution, such as formic acid, ammonium formate, or cyclohexene, to transfer hydrogen to the substrate on the surface of a palladium catalyst.[2][3] This technique can be advantageous as it often proceeds under milder conditions and can sometimes offer enhanced selectivity.[5]

Q4: I'm observing slow or incomplete debenzylation. What are the likely causes?

Several factors can contribute to a sluggish reaction. These include poor catalyst activity (e.g., old or improperly stored Pd/C), insufficient catalyst loading, the presence of catalyst poisons (such as sulfur or nitrogen-containing compounds), or poor solubility of the substrate in the chosen solvent.

Q5: My tert-butyl ester is being partially cleaved. How can I prevent this?

Cleavage of the tert-butyl ester during debenzylation is typically due to acidic conditions. If you are using catalytic transfer hydrogenation with formic acid as the hydrogen donor, the acidity of the reaction medium can lead to the loss of the t-butyl group.[2] To mitigate this, you can try using a non-acidic hydrogen donor like ammonium formate or cyclohexadiene, or switch to standard catalytic hydrogenation with H₂ gas in a neutral solvent.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Debenzylation 1. Catalyst Inactivity- Use fresh, high-quality Pd/C catalyst. - Ensure the catalyst has not been exposed to air for extended periods.
2. Insufficient Catalyst Loading- Increase the weight percentage of the Pd/C catalyst (typically 5-10 mol% is a good starting point).[8]
3. Presence of Catalyst Poisons- Purify the starting material to remove any sulfur or strongly coordinating nitrogen-containing impurities.
4. Poor Substrate Solubility- Choose a solvent in which the substrate is fully soluble at the reaction temperature. Common solvents include methanol, ethanol, ethyl acetate, and THF.[1]
Partial Cleavage of Tert-butyl Ester 1. Acidic Reaction Conditions- If using formic acid for transfer hydrogenation, consider switching to a neutral hydrogen donor like ammonium formate or cyclohexene.[2][6] - Perform the reaction under standard H₂ gas hydrogenation in a neutral solvent.
2. Prolonged Reaction Time- Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
Low Product Yield 1. Product Adsorption onto Catalyst- After filtration, wash the catalyst thoroughly with the reaction solvent or a more polar solvent to recover any adsorbed product.
2. Over-reduction of other functional groups- If other reducible functional groups are present, careful selection of reaction conditions and catalyst is crucial. Transfer hydrogenation can sometimes offer better selectivity.[5]

Visualizing the Strategy: A Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate debenzylation method for a propanoate substrate containing a tert-butyl ester.

G start Substrate: Propanoate with Benzyl Ether and t-Butyl Ester check_acid_sensitivity Are other functional groups highly acid-sensitive? start->check_acid_sensitivity transfer_hydrogenation Option 1: Catalytic Transfer Hydrogenation check_acid_sensitivity->transfer_hydrogenation No standard_hydrogenation Option 2: Standard Catalytic Hydrogenation check_acid_sensitivity->standard_hydrogenation Yes choose_donor Select Hydrogen Donor transfer_hydrogenation->choose_donor h2_gas H₂ Gas (balloon or pressure) standard_hydrogenation->h2_gas formic_acid Formic Acid (mildly acidic) choose_donor->formic_acid If some acidity is tolerated ammonium_formate Ammonium Formate (neutral) choose_donor->ammonium_formate For neutral conditions cyclohexene Cyclohexene (neutral) choose_donor->cyclohexene For neutral conditions protocol_1 Proceed to Protocol 1 formic_acid->protocol_1 protocol_2 Proceed to Protocol 2 ammonium_formate->protocol_2 cyclohexene->protocol_2 protocol_3 Proceed to Protocol 3 h2_gas->protocol_3

Caption: Decision workflow for selective debenzylation.

Detailed Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Formic Acid

This method is rapid and efficient but should be used with caution for substrates that are highly sensitive to acid due to the potential for tert-butyl ester cleavage.[2]

Materials:

  • Benzyl-protected propanoate with tert-butyl ester

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Formic Acid (HCOOH)

  • Celite®

Procedure:

  • Dissolve the benzyl-protected propanoate (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (10-20% by weight of the substrate).

  • To the stirred suspension, add formic acid (2.0-5.0 eq) dropwise.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol offers a neutral alternative to the formic acid method, minimizing the risk of tert-butyl ester cleavage.[6]

Materials:

  • Benzyl-protected propanoate with tert-butyl ester

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonium Formate (HCOONH₄)

  • Celite®

Procedure:

  • Dissolve the benzyl-protected propanoate (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (10-20% by weight of the substrate).[6]

  • To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[6]

  • Heat the reaction mixture to reflux.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.[6]

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[6]

  • Wash the filter cake with a small amount of methanol.[6]

  • Combine the filtrates and remove the solvent under reduced pressure.[6]

  • The crude product can be purified by standard methods.[6]

Protocol 3: Standard Catalytic Hydrogenation with H₂ Gas

This is a classic and reliable method that is generally very mild and compatible with tert-butyl esters.

Materials:

  • Benzyl-protected propanoate with tert-butyl ester

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the benzyl-protected propanoate (1.0 eq) in a suitable solvent (e.g., MeOH, EtOH, EtOAc).

  • Carefully add 10% Pd/C (5-10 mol%).

  • Evacuate the reaction flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or set pressure) at room temperature.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods if necessary.

Reaction Mechanism: Palladium-Catalyzed Hydrogenolysis

The debenzylation reaction proceeds through a well-established mechanism on the surface of the palladium catalyst.

G cluster_0 Palladium Catalyst Surface (Pd(0)) H2 H₂ Pd Pd(0) H2->Pd Adsorption & Dissociation H_Pd_H H-Pd-H (Adsorbed Hydrogen) Pd->H_Pd_H Adsorbed_BnOR R-O-Bn---Pd Pd->Adsorbed_BnOR Oxidative_Addition [R-O-Pd-Bn-H] (Intermediate) H_Pd_H->Oxidative_Addition BnOR R-O-Bn (Substrate) BnOR->Pd Adsorption Adsorbed_BnOR->Oxidative_Addition Oxidative Addition Oxidative_Addition->Pd Catalyst Regeneration ROH R-OH (Product) Oxidative_Addition->ROH Reductive Elimination Toluene Toluene Oxidative_Addition->Toluene Reductive Elimination

Caption: Mechanism of Pd/C catalyzed benzyl ether hydrogenolysis.

References

  • Bieg, T., & Szeja, W. (1985).
  • BenchChem. (2025). Alternative mild deprotection methods for BOC-L-Alanine benzyl ester.
  • Anwer, M. K., & Spatola, A. F. (1980). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Synthesis, 1980(11), 929-932.
  • BenchChem. (2025).
  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491.
  • Bajwa, J. S. (1992). Chemoselective Deprotection of Benzyl Esters in the Presence of Benzyl Ethers, Benzyloxymethyl Ethers and N-Benzyl Groups by Catalytic Transfer Hydrogenation. Tetrahedron Letters, 33(20), 2955-2956.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters.
  • Otsuka, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2375-2383.
  • BenchChem. (2025). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals.
  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.
  • SilyCycle. (2011).

Sources

Optimization

Technical Support Center: Chromatographic Separation of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate

Welcome to the dedicated support center for the chromatographic analysis of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the chromatographic analysis of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the separation and purification of this molecule. As your Senior Application Scientist, I will provide field-proven insights and systematic troubleshooting strategies to ensure the integrity and efficiency of your chromatographic workflows.

Part 1: Troubleshooting Guide

This section addresses common issues observed during the chromatographic separation of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate, providing a logical, step-by-step approach to diagnosis and resolution.

Issue 1: Poor Resolution Between the Main Peak and Impurities

Symptoms:

  • The peak for tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate is not baseline-separated from adjacent impurity peaks.

  • Inaccurate quantification due to peak overlap.

Root Cause Analysis and Solutions:

The chemical structure of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate, featuring a bulky tert-butyl group, an aromatic ring, and ether linkages, presents a moderate polarity. Impurities may be structurally similar, such as isomers or degradation products, making separation challenging.

Troubleshooting Workflow:

G A Poor Resolution B Optimize Mobile Phase A->B Start Here F Evaluate Stationary Phase A->F If Mobile Phase Optimization Fails I Optimize Physical Parameters A->I Fine-Tuning C Adjust Gradient Slope B->C D Change Organic Modifier B->D E Modify pH (if applicable) B->E M Resolution Improved C->M D->M E->M G Change Column Chemistry (e.g., Phenyl, Cyano) F->G H Decrease Particle Size F->H G->M H->M J Lower Flow Rate I->J K Decrease Injection Volume I->K L Adjust Temperature I->L J->M K->M L->M

Caption: Troubleshooting workflow for poor resolution.

Step-by-Step Protocol for Improving Resolution:

  • Optimize the Mobile Phase:

    • Adjust Organic Solvent Strength: In reversed-phase chromatography, systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A lower percentage of organic solvent will increase retention time and may improve the separation between closely eluting peaks.

    • Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol is a protic solvent and can form hydrogen bonds, which may alter the interaction with your analyte and impurities.

  • Modify the Stationary Phase:

    • Switch Column Chemistry: If a standard C18 column does not provide adequate resolution, consider a stationary phase with a different selectivity. A phenyl-hexyl column could offer beneficial pi-pi interactions with the benzyloxy group of your molecule. A cyano (CN) column provides different dipole-dipole interactions.

    • Consider Particle Size: If available, switching to a column with smaller particles (e.g., from 5 µm to 2.7 µm or sub-2 µm) will increase efficiency and, consequently, resolution. Be aware that this will also increase backpressure.

  • Adjust Physical Parameters:

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, as described by the Van Deemter equation.

    • Temperature: Increasing the column temperature can decrease mobile phase viscosity, improve mass transfer, and sometimes alter selectivity. Experiment with temperatures between 30°C and 50°C.

Issue 2: Peak Tailing

Symptoms:

  • The peak for tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate exhibits an asymmetric shape with a drawn-out trailing edge.

  • This can lead to inaccurate integration and reduced sensitivity.

Root Cause Analysis and Solutions:

Peak tailing for a neutral compound like this is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica support.

Troubleshooting Steps:

  • Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 or similar column. End-capping neutralizes most of the acidic silanol groups.

  • Mobile Phase Additives:

    • Low Concentration of a Weak Acid: Add a small amount (0.05-0.1%) of a weak acid like formic acid or acetic acid to the mobile phase. This can protonate any residual silanol groups, minimizing their interaction with the ether oxygens in your molecule.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of your sample to see if the peak shape improves.

  • Check for Column Contamination: Strongly retained compounds from previous injections can create active sites. Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.

Issue 3: Inconsistent Retention Times

Symptoms:

  • The retention time of the main peak shifts between injections or between different analytical runs.

Root Cause Analysis and Solutions:

Shifting retention times are typically due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.

Troubleshooting Protocol:

  • Ensure Proper Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A good rule of thumb is to flush the column with at least 10-20 column volumes of the starting mobile phase.

  • Mobile Phase Preparation:

    • Premix your mobile phase components to avoid variations from the pump's proportioning valves.

    • Degas the mobile phase thoroughly to prevent bubble formation, which can affect pump performance.

  • Column Temperature Control: Use a column thermostat to maintain a constant temperature. Even minor fluctuations in ambient temperature can affect retention times.

  • Check for Leaks: Inspect the system for any leaks, as these can cause pressure fluctuations and affect the flow rate, leading to retention time shifts.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate?

A1: A robust starting point for method development would be a reversed-phase HPLC method.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmA standard, versatile stationary phase for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to suppress silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 50% B to 95% B over 15 minutesA broad gradient to elute the main compound and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve peak shape and reduce backpressure.
Detection (UV) 210 nm and 254 nmThe benzyloxy group will have a UV absorbance. 210 nm is a more universal wavelength.
Injection Vol. 5 µLA small injection volume to avoid column overload.

Q2: How do I choose between acetonitrile and methanol as the organic modifier?

A2: The choice between acetonitrile and methanol can significantly impact selectivity.

  • Acetonitrile is generally a weaker solvent than methanol in reversed-phase chromatography and often provides sharper peaks due to its lower viscosity.

  • Methanol is a protic solvent and can engage in hydrogen bonding, which may provide a different elution order for your main compound and its impurities. It is also typically less expensive.

It is recommended to screen both solvents during method development to determine which provides the best resolution for your specific sample.

Q3: My compound is not retaining on a C18 column. What should I do?

A3: If tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate has very low retention on a C18 column, this indicates it is behaving as a relatively polar compound under the current conditions.

G A Low Retention on C18 B Decrease Organic Solvent % A->B C Is the compound eluting in the void volume? B->C D Consider Aqueous Normal Phase (ANP) or HILIC C->D Yes E Use a Polar-Embedded or Polar-Endcapped Column C->E No, but still low F Successful Retention D->F E->F

Caption: Decision tree for low retention issues.

Solutions:

  • Reduce the Initial Organic Percentage: Lower the starting percentage of acetonitrile or methanol in your gradient. You may even need to start with a 100% aqueous mobile phase.

  • Consider a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which provides a different selectivity and can improve the retention of moderately polar compounds.

  • Explore HILIC: If the compound is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable technique. HILIC uses a polar stationary phase and a high concentration of organic solvent in the mobile phase.

Q4: Can this compound be analyzed by Gas Chromatography (GC)?

A4: While possible, HPLC is generally the preferred method. The boiling point of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate is likely high, and it may have limited thermal stability, potentially degrading in the high temperatures of the GC inlet and column. If GC analysis is required, a high-temperature column with a thin film would be necessary, and derivatization might be needed to improve volatility and stability.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Agilent Technologies. (n.d.). HPLC Columns and Supplies. Retrieved from [Link]

  • Waters Corporation. (n.d.). HILIC Columns. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: tert-Butyl vs. Methyl 3-[2-(benzyloxy)ethoxy]propanoate in Linker Synthesis

Executive Summary: The Orthogonality Verdict In the design of heterobifunctional linkers—specifically for PROTACs and Antibody-Drug Conjugates (ADCs)—the choice between tert-butyl 3-[2-(benzyloxy)ethoxy]propanoate (TBEP)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonality Verdict

In the design of heterobifunctional linkers—specifically for PROTACs and Antibody-Drug Conjugates (ADCs)—the choice between tert-butyl 3-[2-(benzyloxy)ethoxy]propanoate (TBEP) and its methyl ester analog (MEP) is rarely a matter of cost; it is a strategic decision dictated by orthogonality .

  • Select TBEP (tert-Butyl) when your synthetic route requires resistance to nucleophilic attack (base stability) or when your payload contains base-sensitive moieties (e.g., thalidomide derivatives, succinimides).

  • Select MEP (Methyl) when your scaffold contains acid-sensitive groups (e.g., acetals, hydrazones) or when you require mild, enzymatic, or low-temperature deprotection.

This guide provides a technical comparison of these two building blocks, focusing on their stability profiles, deprotection kinetics, and utility in convergent synthesis.

Chemical Architecture & Properties

Both molecules serve as precursors for "PEG2" spacers, providing a defined distance between two functional domains. The structural difference lies solely in the ester protecting group, which dictates the allowable downstream chemistry.

Featuretert-Butyl Analog (TBEP)Methyl Analog (MEP)
Formula C₁₆H₂₄O₄C₁₃H₁₈O₄
MW ~280.36 g/mol ~238.28 g/mol
LogP (Est.) ~2.8 (More Lipophilic)~1.9 (Less Lipophilic)
Acid Stability Low (Cleaved by TFA, HCl)High (Stable to TFA, dilute HCl)
Base Stability High (Steric hindrance resists hydrolysis)Low (Saponifies in LiOH/NaOH)
Hydrogenolysis Stable (Benzyl cleavage orthogonal)Stable (Benzyl cleavage orthogonal)
NMR Marker Singlet ~1.45 ppm (9H)Singlet ~3.65 ppm (3H)

Strategic Orthogonality: The Core Argument

The primary value of TBEP lies in its ability to survive conditions that would destroy MEP, and vice versa. This concept of orthogonality allows for the selective manipulation of the benzyl ether (the "head") while keeping the propanoate ester (the "tail") intact.

The Orthogonality Map

The following diagram illustrates the divergent pathways available depending on the ester choice. Note how TBEP allows for base-mediated modifications elsewhere in the molecule without compromising the ester.

OrthogonalityMap Start_TBEP tert-Butyl Analog (TBEP) Alcohol_TBEP Alcohol Intermediate (t-Bu Ester Intact) Start_TBEP->Alcohol_TBEP H2, Pd/C (Benzyl Cleavage) Start_MEP Methyl Analog (MEP) Alcohol_MEP Alcohol Intermediate (Me Ester Intact) Start_MEP->Alcohol_MEP H2, Pd/C (Benzyl Cleavage) Conflict_Base SIDE REACTION: Ester Hydrolysis Start_MEP->Conflict_Base Strong Base (NaH, t-BuOK) Functionalization\n(Base Promoted) Functionalization (Base Promoted) Alcohol_TBEP->Functionalization\n(Base Promoted) e.g., Alkylation (NaH/DMF) Functionalization\n(Acid Promoted) Functionalization (Acid Promoted) Alcohol_MEP->Functionalization\n(Acid Promoted) e.g., Mitsunobu (Neutral/Acidic) Acid_Product Final Carboxylic Acid (Linker Ready) Functionalization\n(Base Promoted)->Acid_Product TFA/DCM (Acid Cleavage) Functionalization\n(Acid Promoted)->Acid_Product LiOH/THF (Base Cleavage)

Figure 1: Decision tree for ester selection based on downstream functionalization requirements.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols include "Stop/Go" validation steps. These allow the researcher to confirm reaction progress before committing valuable intermediates.

Protocol A: Selective Benzyl Removal (Hydrogenolysis)

Applicable to both TBEP and MEP. Purpose: To reveal the alcohol for payload attachment.

  • Setup: Dissolve 1.0 eq of substrate in MeOH/EtOAc (1:1 v/v).

  • Catalyst: Add 10 wt% Pd/C (dry basis).

  • Reaction: Sparge with H₂ (balloon pressure) for 4–12 hours at RT.

  • Self-Validation (TLC):

    • Stop Condition: If starting material (UV active) persists.

    • Go Condition: Product appears as a UV-inactive spot (benzyl lost) that stains strongly with KMnO₄ (PEG backbone) or PMA.

    • Note: The tert-butyl ester is stable here.[1] If using MEP, ensure the solvent is anhydrous to prevent transesterification, though rare under neutral hydrogenation.

Protocol B: tert-Butyl Ester Deprotection (Acidolysis)

Specific to TBEP. Purpose: To reveal the carboxylic acid.

  • Setup: Dissolve TBEP derivative in DCM (0.1 M).

  • Reagent: Add TFA to a final concentration of 20–50% v/v.

    • Tip: If the molecule contains electron-rich aromatics (e.g., indole payloads), add 2.5% triisopropylsilane (TIPS) as a cation scavenger.

  • Reaction: Stir at RT for 1–3 hours.

  • Self-Validation (NMR):

    • Aliquot and evaporate. Check ¹H NMR (CDCl₃).

    • Success: Disappearance of the singlet at ~1.45 ppm (9H).

    • Failure: Retention of the singlet indicates incomplete cleavage (add more TFA or time).

Protocol C: Methyl Ester Deprotection (Saponification)

Specific to MEP. Purpose: To reveal the carboxylic acid.

  • Setup: Dissolve MEP derivative in THF/H₂O (3:1).

  • Reagent: Add LiOH·H₂O (2.0 eq) at 0°C.

  • Reaction: Warm to RT and monitor.

  • Self-Validation (pH Swing):

    • The reaction generates a carboxylate salt.

    • Workup Check: Upon acidification (HCl 1M) to pH 3, the product should partition into EtOAc. If it remains in the aqueous phase, the pH is not low enough or the product is too polar (consider resin extraction).

Performance Data & Synthetic Utility

The following data summarizes the comparative performance in typical linker synthesis workflows (e.g., PROTAC synthesis involving E3 ligase ligands).

MetricTBEP (t-Butyl)MEP (Methyl)Interpretation
Yield (Benzyl Removal) 92-96%90-95%Equivalent efficiency.
Yield (Ester Hydrolysis) 95-99% (Quantitative)85-95%Acidolysis (TBEP) often provides cleaner crude products than saponification (MEP) due to salt formation in the latter.
Reaction Time (Cleavage) Fast (< 2h)Moderate (2-6h)TBEP cleavage is kinetically faster in high [TFA].
Byproduct Profile Isobutene (Gas) + TFA saltsMethanol + Inorganic SaltsTBEP byproducts are volatile (easier purification).
Byproduct Management Workflow

The choice of ester significantly impacts the purification strategy.

PurificationFlow Substrate Crude Reaction Mixture TBEP_Route TBEP Route (TFA/DCM) Substrate->TBEP_Route MEP_Route MEP Route (LiOH/THF) Substrate->MEP_Route Step_TBEP Evaporation (N2 stream) TBEP_Route->Step_TBEP Volatile Byproducts Step_MEP Acidification & Extraction MEP_Route->Step_MEP Non-volatile Salts Result_TBEP Clean Product (Trace TFA salt) Step_TBEP->Result_TBEP Result_MEP Product + LiCl/NaCl (Desalting required) Step_MEP->Result_MEP

Figure 2: Purification implications of ester choice. TBEP offers a "evaporate and load" workflow, whereas MEP often requires aqueous workup.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ester stability profiles: pH < 1 for t-butyl cleavage).

  • BenchChem. (2025).[1][3] Stability of m-PEG7-t-butyl ester in different buffer systems. (Provides kinetic data on t-butyl ester stability in aqueous buffers).

  • Organic Chemistry Portal.tert-Butyl Esters: Preparation and Deprotection.

  • Vector Laboratories.Amino PEG t-butyl esters. (Application notes on using t-butyl PEG linkers for controlled release).

  • National Institutes of Health (PMC).Synthesis and Biological Evaluation of tert-Butyl Ester Prodrugs. (Demonstrates the orthogonality of LiOH saponification in the presence of t-butyl esters).

Sources

Comparative

IR spectroscopy analysis of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate functional groups

Executive Summary & Application Context In the high-stakes field of Antibody-Drug Conjugate (ADC) and PROTAC development, linker chemistry is pivotal. tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate serves as a critical het...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the high-stakes field of Antibody-Drug Conjugate (ADC) and PROTAC development, linker chemistry is pivotal. tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate serves as a critical heterobifunctional linker precursor. Its value lies in its orthogonality: the tert-butyl ester provides acid-labile protection, while the benzyl ether offers stability against basic hydrolysis, allowing for selective deprotection strategies.

This guide provides a definitive comparative analysis of the infrared (IR) spectral features of this molecule. Unlike generic spectral lists, we focus on comparative discrimination —how to use IR to distinguish this product from its synthetic precursors (tert-butyl acrylate and 2-(benzyloxy)ethanol) and its structural analogs (e.g., ethyl esters).

Theoretical Framework & Functional Group Analysis

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The structure combines a benzyl ether , a polyethylene glycol (PEG)-like spacer , and a propanoate tert-butyl ester .

Key Vibrational Modes[1]
Functional GroupModeExpected Frequency (cm⁻¹)Diagnostic Value
Ester Carbonyl

1730 – 1745Primary Indicator. Distinguishes saturated propanoate from conjugated acrylate precursors.
Benzyl Ring

~1496, 1454Confirms presence of the aromatic protection group.
Benzyl Ring

690 – 750Strong mono-substituted benzene pattern; confirms benzyl ether integrity.
tert-Butyl Group

1365 & 1390 (Doublet)Specificity Marker. The "gem-dimethyl" doublet distinguishes t-butyl esters from ethyl/methyl analogs.
Ether Linkage

1100 – 1150Broad, strong band typical of PEG-like chains.
Methylene

2850 – 2960Aliphatic backbone signal.

Comparative Analysis: Product vs. Alternatives

The power of IR spectroscopy lies in differential analysis. Below, we compare the target molecule against its specific "alternatives" encountered during synthesis and structural verification.

Scenario A: Reaction Monitoring (Product vs. Precursors)

Synthesis Route: Michael addition of 2-(benzyloxy)ethanol to ** tert-butyl acrylate**.

The Challenge: Determining reaction completion without running time-consuming NMR.

FeaturePrecursor: tert-Butyl AcrylatePrecursor: 2-(Benzyloxy)ethanolTarget Product
Carbonyl (

)
~1720 cm⁻¹ (Conjugated, lower freq)None~1735 cm⁻¹ (Saturated, higher freq)
Alkene (

)
1635 cm⁻¹ (Medium intensity)NoneAbsent (Consumed in reaction)
Hydroxyl (

)
None3200-3500 cm⁻¹ (Broad, strong)Absent (Ideally)
Ether (

)
Ester C-O onlyEther C-O presentEnhanced (Combined Ester + Ether signals)

Insight: The most reliable metric for reaction completion is the disappearance of the alkene doublet at 1635 cm⁻¹ and the blue shift of the carbonyl peak from ~1720 cm⁻¹ to ~1735 cm⁻¹ as conjugation is broken.

Scenario B: Structural Verification (Product vs. Ethyl Analog)

Alternative:Ethyl 3-[2-(benzyloxy)ethoxy]propanoate .

The Challenge: Verifying the specific ester group (critical for orthogonal deprotection).

FeatureEthyl AnalogTarget (tert-Butyl) Product
C-H Bending (1350-1400) Single band or weak splittingDistinct Doublet (1365/1390 cm⁻¹)
Ester C-O Stretch ~1180-1200 cm⁻¹~1150-1160 cm⁻¹ (Shifted due to steric bulk)

Insight: The "gem-dimethyl" doublet (skeletal vibration of the t-butyl group) is the fingerprint signature. If this doublet is absent or appears as a singlet, the ester is likely hydrolyzed or incorrect.

Visualizing the Analytical Workflow

The following diagrams illustrate the logic flow for reaction monitoring and spectral assignment.

Diagram 1: Synthesis Monitoring Workflow

This flowchart guides the scientist through the "Go/No-Go" decision process during synthesis.

ReactionMonitoring Start Crude Reaction Mixture CheckOH Check 3200-3500 cm⁻¹ (O-H Stretch) Start->CheckOH CheckAlkene Check 1635 cm⁻¹ (C=C Stretch) CheckOH->CheckAlkene Absent Result_Incomplete Reaction Incomplete: Continue Stirring/Heat CheckOH->Result_Incomplete Strong Signal CheckCarbonyl Check Carbonyl Shift (1720 -> 1735 cm⁻¹) CheckAlkene->CheckCarbonyl Absent CheckAlkene->Result_Incomplete Signal Present CheckCarbonyl->Result_Incomplete No Shift Result_Success Reaction Complete: Proceed to Workup CheckCarbonyl->Result_Success Shift Observed

Caption: Logic flow for monitoring the Michael addition synthesis via FTIR.

Diagram 2: Spectral Assignment Decision Tree

A systematic approach to confirming the identity of the purified product.

SpectralAssignment Input Unknown Spectrum Q1 Peak at >3000 cm⁻¹? Input->Q1 Q2 Strong C=O at ~1735 cm⁻¹? Q1->Q2 Next Aromatic Aromatic C-H (Benzyl Group) Q1->Aromatic Yes Q3 Doublet at 1365/1390 cm⁻¹? Q2->Q3 Next Ester Saturated Ester (Propanoate) Q2->Ester Yes TButyl tert-Butyl Group (Confirmed) Q3->TButyl Yes Ethyl Ethyl/Methyl Analog (Incorrect) Q3->Ethyl No (Singlet)

Caption: Decision tree for verifying functional groups in the purified linker.

Experimental Protocol (Self-Validating)

To ensure reproducibility and data integrity, follow this ATR-FTIR protocol.

Instrument: FTIR Spectrometer with Diamond/ZnSe ATR Accessory. Resolution: 4 cm⁻¹. Scans: 16-32 scans.

Step-by-Step Methodology
  • Background Collection: Clean the crystal with isopropanol. Collect an air background. Ensure the CO₂ doublet (2350 cm⁻¹) is minimal.

  • Sample Application:

    • If Liquid/Oil: Apply 1 drop directly to the crystal center. Ensure full coverage.

    • If Semi-solid: Press down firmly with the pressure clamp to ensure good contact (monitor the preview mode for peak saturation).

  • Data Acquisition: Collect the sample spectrum.

  • Validation (The "Sanity Check"):

    • Baseline: Is the baseline flat around 2000-2500 cm⁻¹? If sloping, re-clean and re-apply.

    • Intensity: The strongest peak (C=O) should be between 0.2 and 0.8 Absorbance units. If >1.0, the detector is saturating (rare for ATR, but possible with thick films).

  • Post-Processing: Apply "ATR Correction" (if comparing to transmission libraries), but for direct comparison to the data in this guide, raw ATR data is preferred.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of tert-Butyl Acrylate. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Authoritative text on "Rule of Three" for esters and gem-dimethyl splitting).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • PubChem. (2024). Compound Summary: tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate.[3][4] National Library of Medicine.[4] [Link] (Structurally related analog for spectral inference).

Sources

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